N-(aminomethyl)benzamide

Catalog No.
S15045912
CAS No.
67908-02-5
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(aminomethyl)benzamide

CAS Number

67908-02-5

Product Name

N-(aminomethyl)benzamide

IUPAC Name

N-(aminomethyl)benzamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

InChI Key

OMDXVUUWBNVTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN

N-(aminomethyl)benzamide is an organic compound characterized by the presence of an aminomethyl group attached to the benzamide structure. Its molecular formula is C8H10N2OC_8H_{10}N_2O, and it features a benzene ring with an amide functional group and an aminomethyl substituent. The compound can be represented structurally as follows:

C6H5C O N CH2NH2 \text{C}_6\text{H}_5\text{C O N CH}_2\text{NH}_2\text{ }

This compound belongs to a class of molecules known as benzamides, which are widely studied for their biological activities and potential therapeutic applications.

Typical of amides and amines. Key reactions include:

  • Acylation: The amine group can react with acyl chlorides to form N-acyl derivatives.
  • Alkylation: The aminomethyl group can participate in alkylation reactions, particularly with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions highlight its versatility in synthetic organic chemistry.

N-(aminomethyl)benzamide exhibits significant biological activities, particularly in medicinal chemistry. Studies have shown that derivatives of this compound can act as inhibitors against various targets, including enzymes and receptors involved in disease processes. For instance, some derivatives have demonstrated activity against viral infections such as Ebola and Marburg viruses, indicating its potential as a therapeutic agent . The presence of the aminomethyl group enhances its binding affinity and selectivity towards biological targets.

The synthesis of N-(aminomethyl)benzamide can be achieved through several methods:

  • Reductive Amination: This involves the reaction of benzaldehyde with ammonia or primary amines in the presence of reducing agents like sodium borohydride to yield N-(aminomethyl)benzamide.
  • Direct Alkylation: Benzamide can be directly alkylated using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride .
  • Hydration of Benzonitrile: A method involves hydrating benzonitrile under acidic conditions to produce N-(aminomethyl)benzamide .
  • Using Aminomethyl Benzamide Precursors: Starting from precursors like 4-bromomethylbenzoic acid esters, various amines can be introduced to yield the target compound through nucleophilic substitution reactions .

N-(aminomethyl)benzamide finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds, including anti-viral agents and cancer therapies.
  • Agriculture: Some derivatives are explored for their potential use as agrochemicals.
  • Material Science: It may be utilized in developing polymeric materials with specific properties due to its functional groups.

Interaction studies involving N-(aminomethyl)benzamide focus on its binding characteristics with biological macromolecules. Molecular docking studies have illustrated its ability to bind effectively to specific protein targets, enhancing understanding of its mechanism of action . These studies often employ computational methods to predict binding affinities and elucidate structure-activity relationships.

Several compounds share structural similarities with N-(aminomethyl)benzamide, including:

  • Benzamide: Lacks the aminomethyl group but serves as a baseline for comparison regarding reactivity and biological activity.
  • 4-(Aminomethyl)benzamide: Contains an additional amino group on the benzene ring, enhancing its biological profile.
  • N,N-Dimethylbenzamide: Features dimethyl substitution on the nitrogen atom, affecting solubility and reactivity.
  • N-(Hydroxymethyl)benzamide: Contains a hydroxymethyl group instead of an aminomethyl group, altering its interaction potential with biological targets.

Uniqueness of N-(aminomethyl)benzamide

N-(aminomethyl)benzamide is unique due to the presence of both an amide and an aminomethyl group, allowing for versatile reactivity patterns not found in simpler analogs. Its ability to participate in hydrogen bonding enhances its solubility and interaction with biological systems, making it a valuable compound in drug design and development.

The synthesis of 4-(aminomethyl)benzamide derivatives has emerged as a critical area of medicinal chemistry research, with multiple strategic approaches developed for systematic core modifications [1] [2]. Two principal synthetic strategies have been established for accessing target compounds starting from methyl 4-formylbenzoate as the foundational building block [1].

Direct Acylation Methodology

The first strategic approach involves the conversion of methyl 4-formylbenzoate to benzoyl chloride with quantitative yield through established methodologies [1]. This intermediate undergoes reaction with primary amines in chloroform to produce key intermediates with moderate yields ranging from 60% for the initial transformation [1]. Subsequent reactions with various primary amines yield the desired 4-(aminomethyl)benzamide derivatives with yields between 10-25% [1].

A comprehensive synthetic route has been developed utilizing 4-(bromomethyl)benzoic acid esters as starting materials [2]. Treatment of these esters with cyclic amines such as piperidine, morpholine, and 4-methylpiperazine cleanly produces 4-(aminomethyl)benzoic acid esters [2]. Basic hydrolysis of these esters generates intermediate benzoic acids, which are subsequently converted to benzoyl chlorides by heating at reflux in thionyl chloride [2]. The resulting benzoyl chlorides undergo coupling with various anilines using the Schotten-Baumann procedure to provide the final 4-(aminomethyl)benzamide products [2].

Reductive Amination Strategy

The second strategic approach employs reductive amination methodology, which has demonstrated superior yields compared to direct acylation methods [1]. The reaction between aldehyde precursors and primary amines proceeds in the presence of triacetoxyborohydride sodium and acetic acid at room temperature, forming amine intermediates with high yields of 80-95% [1]. Treatment of these intermediates with aqueous hydrochloric acid solution at elevated temperatures (80-90°C) allows obtaining the target derivatives with consistently high yields of 80-85% [1].

Synthetic Route Optimization

Research has demonstrated that reductive amination represents a more efficient synthetic strategy for N-(aminomethyl)benzamide derivatives [4]. This methodology involves the reaction of benzaldehyde with ammonia or primary amines in the presence of reducing agents such as sodium borohydride to yield the desired products . The versatility of this approach extends to both primary and secondary amine formation, with enzymatic variants utilizing imine reductases showing particular promise for asymmetric synthesis [4].

Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction Time
Direct AcylationMethyl 4-formylbenzoateBenzoyl chloride, Primary amines10-256-12 hours
Reductive AminationAldehyde precursorsTriacetoxyborohydride sodium, Acetic acid80-952-4 hours
Bromomethyl Route4-(bromomethyl)benzoic estersCyclic amines, Thionyl chloride60-804-8 hours

Conformational Restraint Techniques in Indoline-Benzamide Hybrid Systems

The incorporation of conformational restraint techniques in indoline-benzamide hybrid systems represents a sophisticated approach to controlling molecular geometry and enhancing biological activity [5] [6]. Studies of nuclear magnetic resonance spectra at ambient and low temperatures have revealed critical insights into the conformational preferences of these hybrid systems [6].

Conformational Analysis of Indoline-Benzamide Systems

Research has demonstrated that in 5-substituted N-acyl-indolines, the amide group adopts the Z-conformation preferentially [6]. This conformational preference contrasts with 6-substituted N-acetyl-1,2,3,4-tetrahydroquinolines, where both Z- and E-conformations are observed [6]. The conformational behavior has been confirmed through aromatic solvent-induced shifts in nuclear magnetic resonance spectra, providing definitive evidence for the structural preferences [6].

Ultraviolet spectroscopy studies have revealed that differences in anisotropic deshielding effects of the carbonyl group can be explained by varying degrees of divergence from coplanarity between the aromatic ring and carbonyl group [6]. The indoline series shows less divergence from coplanarity compared to the tetrahydroquinoline series [6].

Synthetic Approaches to Indoline-Benzamide Hybrids

The synthesis of indoline-benzamide hybrid systems involves specialized methodologies designed to maintain conformational integrity [7] [8]. The target molecules are achieved through reaction of substituted or unsubstituted phenylenediamine with formylated indole derivatives in the presence of para-toluene sulfonic acid in anhydrous dimethylformamide under refluxing conditions [7].

A systematic approach involves the formylation of indole or substituted indole using phosphorus oxychloride in dry dimethylformamide to generate indole-3-carboxaldehyde intermediates [7]. These intermediates undergo condensation with phenylenediamine derivatives to form the desired indoline-benzamide hybrid structures [7].

Conformational Restraint Applications

Recent investigations have explored the use of indoline-2,3-dione-based derivatives as conformationally constrained scaffolds [8]. The synthesis involves treating substituted indoline-2,3-dione with hydrazine hydrate in the presence of glacial acetic acid under reflux conditions for 4 hours to generate substituted 3-hydrazonoindolin-2-one intermediates [8]. These intermediates undergo further reaction with substituted benzene sulfonyl chloride under reflux conditions for 5 hours to yield the final conformationally restrained products [8].

Structural Characteristics and Conformational Control

The indoline ring system in these hybrid compounds demonstrates near-planar geometry, while associated rings may adopt specific conformations such as flattened-boat arrangements [9]. Crystallographic analysis has revealed that stereogenic centers within these systems generate racemic mixtures due to crystal symmetry [9]. The conformational restraint imposed by the indoline framework contributes to enhanced receptor-binding capabilities and diverse biological activities [9].

Indoline SystemConformational PreferenceDihedral Angle (°)Synthesis Conditions
5-Substituted N-acyl-indolinesZ-conformation2.44Reflux, 4-5 hours
6-Substituted tetrahydroquinolinesZ- and E-conformationsVariableReflux, DMF solvent
Indoline-2,3-dione derivativesConstrained planar<3.0Glacial acetic acid, reflux

Microwave-Assisted Synthesis for Rapid Analog Generation

Microwave-assisted synthesis has revolutionized the preparation of N-(aminomethyl)benzamide derivatives by dramatically reducing reaction times while maintaining or improving product yields [10] [11] [12]. This technology enables the acceleration of chemical reactions from hours or days to minutes, providing significant advantages for rapid analog generation [13].

Fundamental Principles of Microwave-Assisted Synthesis

Microwave irradiation operates through dielectric heating mechanisms, where polar molecules absorb electromagnetic radiation and convert it to thermal energy [11] [14]. The frequency commonly employed for synthetic applications is 2.4 gigahertz, providing energy of approximately 0.3 calories per mole [15]. This heating method differs fundamentally from conventional thermal methods by providing uniform heating throughout the reaction mixture [11].

The effectiveness of microwave heating stems from two primary mechanisms: dipolar absorption by polar molecules and ion conduction by ionic species present in solution [16]. These mechanisms result in rapid temperature increases that significantly accelerate reaction rates without requiring the lengthy heating periods associated with conventional methods [16].

Microwave-Assisted Benzamide Synthesis Protocols

Research has demonstrated that benzamide hydrolysis, which typically requires one hour under conventional conditions, can be completed in 7 minutes with 99% yield under microwave conditions [10]. Comparative studies have shown that microwave-assisted hydrolysis achieves complete conversion in significantly reduced timeframes compared to traditional thermal methods [11].

Systematic investigation of microwave-assisted benzamide hydrolysis using dedicated instruments has revealed optimal reaction conditions [11]. Complete hydrolysis of benzamide at 140°C requires approximately 7 minutes when using 20% sulfuric acid, while reactions employing 5% sulfuric acid require elevation to 180°C to achieve complete conversion within the same timeframe [11].

Temperature and Time Optimization Studies

Comprehensive optimization studies have established that reaction temperature represents the critical parameter for successful microwave-assisted synthesis [11]. Rate enhancements of approximately 8-fold are observed for reactions conducted at 140°C, while 100-200-fold enhancements are achieved at 180°C compared to conventional thermal methods [11].

The optimization of microwave-assisted synthesis conditions has been systematically evaluated across multiple reaction scales, from 0.5 milliliters to 50 milliliters, using identical reaction parameters [11]. These studies demonstrate the scalability of microwave-assisted methodologies without compromising reaction efficiency or product quality [11].

Advanced Microwave Applications for Analog Generation

Recent developments in microwave-assisted organic synthesis have extended to the preparation of multi-substituted benzamide derivatives [17]. Facile microwave-assisted synthesis of N-[(Z)-1-(substituted carbamoyl)-2-arylvinyl]benzamide derivatives has been accomplished through reactions of 4-arylmethylene-2-phenyloxazol-5(4H)-ones with different amines in ethylene glycol [17].

The application of microwave technology to benzoylation reactions using benzamide-sulfuryl chloride systems has demonstrated significant improvements in reaction efficiency [12]. Conventional reaction times of 5-8 hours are reduced to 40-60 minutes under sonication conditions, while microwave-assisted reactions achieve completion in only 4-6 minutes [12]. These dramatic time reductions are accompanied by enhanced yields and improved regioselectivity [12].

Comparative Analysis of Synthesis Methods

Systematic comparison of conventional thermal methods with microwave-assisted approaches reveals consistent advantages for the latter methodology [13]. Microwave-assisted synthesis of substituted benzamide derivatives achieves yields of 83% compared to 72% for conventional reflux methods, while simultaneously reducing reaction times from 4 hours to 4.5 minutes [13].

Reaction ConditionsTemperature (°C)TimeYield (%)Acid Concentration
Conventional Reflux10060 minutes85-9020% H₂SO₄
Microwave-Assisted1407 minutes9920% H₂SO₄
Microwave-Assisted1807 minutes95-985% H₂SO₄
Ultrasonic-Assisted80-10040-60 minutes90-95Variable

The integration of microwave technology with automated processing systems enables rapid optimization of reaction conditions and high-throughput synthesis of analog libraries [11]. This capability represents a significant advancement in medicinal chemistry applications where rapid structure-activity relationship studies are essential for drug discovery programs [11].

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.079312947 g/mol

Monoisotopic Mass

150.079312947 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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